molecular formula C17H16N2O2S B2836231 N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE CAS No. 1797247-64-3

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B2836231
CAS No.: 1797247-64-3
M. Wt: 312.39
InChI Key: MXIVYMXOBMNTQN-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE is a chemical compound with a unique structure that combines a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with 2-phenylthiazole-4-carboxylic acid in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide
  • N-((2,5-dimethylfuran-3-yl)methyl)naphthalene-1-sulfonamide

Uniqueness

N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its combination of a furan ring, a thiazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[(2,5-Dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized from appropriate precursors such as α-bromoketones and thiourea via Hantzsch thiazole synthesis.
  • Substitution with Dimethyl Groups : The furan ring is formed and substituted with dimethyl groups using methylating agents like methyl iodide.
  • Coupling Reaction : The final product is obtained through a condensation reaction between the furan derivative and the thiazole derivative.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : Compounds similar to this thiazole derivative have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics like methicillin and vancomycin .
    • Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.21 μM to higher concentrations depending on the specific structure and modifications made.

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of related thiazole derivatives. For example:

  • Cell Line Studies : Compounds were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), showing promising cytotoxic effects .
    • The structure-activity relationship (SAR) indicated that modifications to the carboxylic acid moiety significantly influenced anticancer activity.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Signaling Pathways : It may modulate pathways related to inflammation and apoptosis in cancer cells.

Case Study 1: Antibacterial Activity

A study conducted on a series of thiazole derivatives found that one compound exhibited an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting strong antibacterial properties comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Efficacy

Another investigation into the anticancer properties revealed that certain derivatives showed significant cytotoxicity against A549 cells with IC50 values in the low micromolar range. Molecular docking studies indicated strong binding interactions with key residues in target proteins involved in cell cycle regulation .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-14(12(2)21-11)9-18-16(20)15-10-22-17(19-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIVYMXOBMNTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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